2-Ethylbutyl acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

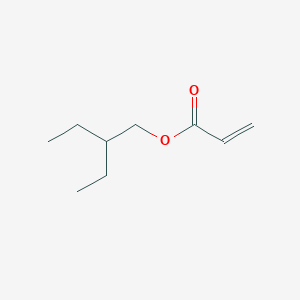

2-Ethylbutyl acrylate is a useful research compound. Its molecular formula is Array and its molecular weight is 156.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in watersolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Adhesives and Sealants

2-Ethylbutyl acrylate is widely used in the formulation of pressure-sensitive adhesives (PSAs). Its incorporation into adhesive formulations enhances properties such as:

- Peel Strength: Increased with higher EBA content.

- Tackiness: Improved removability while maintaining adhesion.

- Weather Resistance: Excellent performance in outdoor applications.

Case Study:

A study examining the effect of EBA on PSA formulations found that increasing EBA content led to enhanced shear strength without compromising peel strength, attributed to the chain entanglement of the long alkyl side chains in the polymer matrix .

Paints and Coatings

In the coatings industry, EBA is employed to produce durable and flexible films. It contributes to:

- Clarity and Toughness: Enhances the visual appeal and durability of coatings.

- UV Resistance: Protects surfaces from degradation due to sunlight exposure.

- Water Resistance: Ideal for exterior applications.

Data Table: Use Pattern in Coatings

| Application Type | Estimated Percentage | Estimated Amount (tonnes/year) |

|---|---|---|

| Binders for Paints | 25% | 22,500 |

| Coatings Raw Materials | 5% | 4,500 |

Textiles and Non-Woven Fabrics

EBA is used in textile finishing processes, providing hydrophobic properties that enhance water repellency and stain resistance. Its application in non-woven fabrics is particularly beneficial for hygiene products such as diapers.

Case Study:

Research indicated that copolymers containing EBA significantly improved the mechanical properties of textile coatings, leading to better durability and performance under various conditions .

Superabsorbent Polymers

EBA plays a crucial role in the production of superabsorbent polymers (SAPs), which are widely used in personal care products. Its contribution to creating highly porous hydrogels allows for rapid absorption and retention of liquids.

Data Table: Use Pattern in Superabsorbent Polymers

| Application Type | Estimated Percentage | Estimated Amount (tonnes/year) |

|---|---|---|

| Superabsorbent Polymers | 10% | 9,000 |

Emerging Applications

Recent advancements have seen EBA being explored for innovative uses:

- Self-Healing Materials: Research indicates that random copolymers based on EBA exhibit autonomous self-healing capabilities, enhancing the longevity of materials .

- Epoxy Resin Toughening: EBA has been shown to improve the toughness of epoxy resins when used as a modifier, leading to better performance in structural applications .

Análisis De Reacciones Químicas

Polymerization Reactions

2-EHA primarily undergoes free-radical polymerization , forming high-molecular-weight polymers (up to 200,000 g/mol) . Key mechanisms include:

Key Findings :

-

Conventional FRP : Rapid polymerization (15 min, 99% conversion) yields high Mw

(13600–23700 g/mol) but broad molecular weight distributions . -

ATRP : Slower kinetics (4–10 hr) enable controlled growth (Mw

: 6700–17200 g/mol) using CuBr/PMDETA catalysts . -

Real-Time Monitoring : ACOMP data reveal intrinsic viscosity (η

) and Mw

trends during copolymerization with acrylic acid (AA), showing a 112% η

increase post-AA depletion .

Copolymerization Behavior

2-EHA copolymerizes with monomers like vinyl acetate, styrene, and acrylic acid to tailor material properties. Reactivity ratios (r1,r2

) influence copolymer composition:

| Monomer (M₂) | r1

(2-EHA) | r2

(M₂) | Copolymer Tendency | Source |

|---------------------|------------------|--------------|--------------------------------|--------|

| Styrene | 0.26 | 0.94 | Random copolymer | |

| Methyl methacrylate | 0.53 | 1.80 | Blocky structure | |

| Vinyl acetate | 12.43 | 0.05 | 2-EHA-rich sequences | |

Applications :

-

Pressure-Sensitive Adhesives : Increasing 2-EHA content (up to 50%) enhances peel strength (due to chain entanglement) but reduces tack .

-

Coatings : Copolymers with AA exhibit UV stability (absorbance at 255–287 nm) and reduced glass transition temperatures (Tg

: -65°C for homopolymer) .

(a) Thermal and Oxidative Degradation

-

Thermal Stability : Exothermic polymerization occurs above 82°C, risking explosive vapor/air mixtures .

-

β-Scission : At 140°C, mid-chain radicals undergo β-scission (kβ

: 12–140 s⁻¹), fragmenting polymer chains .

(b) Hydrolysis and Impurities

-

Hydrolysis : Esters hydrolyze slowly in water, forming acrylic acid and 2-ethylhexanol .

-

Synthesis Byproducts : Impurities like isobutyl acrylate and butyl propionate arise from side reactions during esterification (Table 1) .

Table 1 : Common impurities in 2-EHA synthesis

| Impurity | Boiling Point (°C) | Source Reaction |

|---|---|---|

| Isobutyl acrylate | 137 | Esterification side product |

| Butyl propionate | 145 | n |

| -butanol + propionic acid | ||

| 3-Methyl-1-butyl acrylate | 164 | Impurity esterification |

Stabilization and Storage

Propiedades

Número CAS |

3953-10-4 |

|---|---|

Fórmula molecular |

C9H16O2 CH2=CHCOOCH2CH(CH2CH3)2 C9H16O2 |

Peso molecular |

156.22 g/mol |

Nombre IUPAC |

2-ethylbutyl prop-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h6,8H,3-5,7H2,1-2H3 |

Clave InChI |

JGRXEBOFWPLEAV-UHFFFAOYSA-N |

SMILES |

CCC(CC)COC(=O)C=C |

SMILES canónico |

CCC(CC)COC(=O)C=C |

Punto de ebullición |

10 °C |

Densidad |

0.8964 Relative density (water = 1): 0.9 |

Punto de inflamación |

125 °F (52 °C) (open cup) 52 °C o.c. |

melting_point |

-70.0 °C -70 °C -57 °C |

Key on ui other cas no. |

3953-10-4 |

Descripción física |

LIQUID. |

Solubilidad |

INSOL IN WATER Solubility in water: none |

Densidad de vapor |

5.4 Relative vapor density (air = 1): 5.4 |

Presión de vapor |

1.70 mmHg 1.7 mm Hg @ 20 °C Vapor pressure, Pa at 20 °C: 226 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.